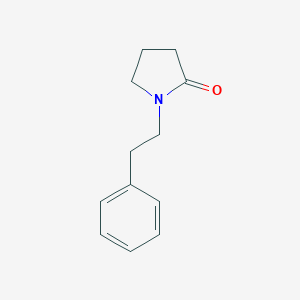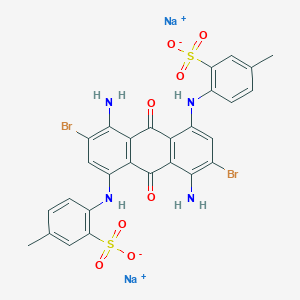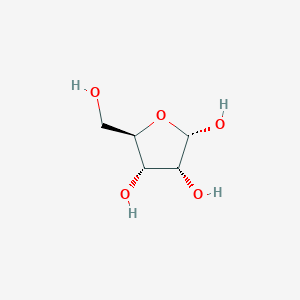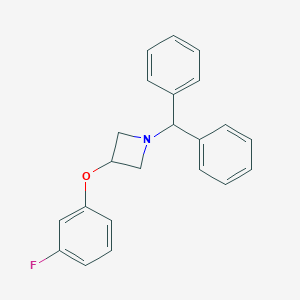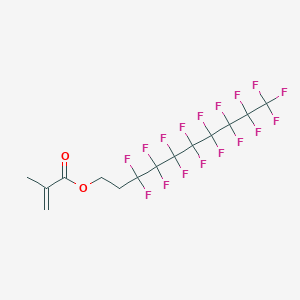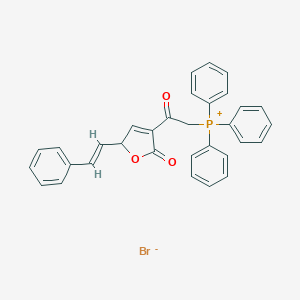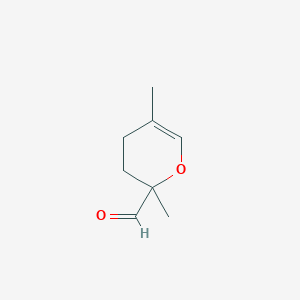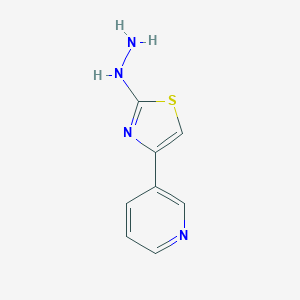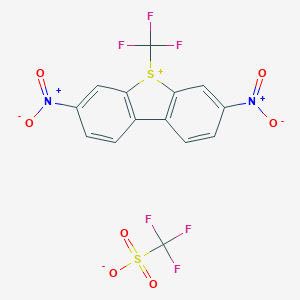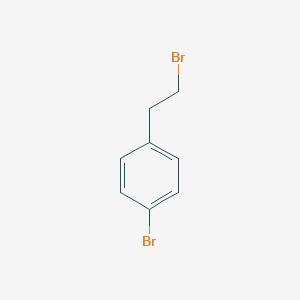
1-溴-4-(2-溴乙基)苯
描述
1-Bromo-4-(2-bromoethyl)benzene, also known as BBEB, is an organic compound commonly used in scientific research applications. It is an aromatic bromo-substituted compound with a molecular formula of C8H9Br2. BBEB is used in a variety of research projects, including synthesis, biochemical and physiological effects, and lab experiments.
科学研究应用
气相消除动力学
- 研究背景:对1-溴-4-(2-溴乙基)苯及相关化合物的气相消除动力学进行了研究,以了解它们在高温高压下的反应机制。
- 研究结果:研究发现,在特定条件下,这些化合物经历均相、单分子一级速率反应,为了解它们在不同环境中的化学行为提供了见解(Chuchani & Martín, 1990)。
荧光性质
- 研究背景:分析了1-溴-4-(2-溴乙基)苯衍生物的合成和荧光性质。
- 研究结果:这些化合物在溶液和固态之间表现出显著的荧光强度差异,表明在发光和光电子学中可能有应用(Liang Zuo-qi, 2015)。
功能化苯的合成
- 研究背景:合成溴、硼和锡功能化的1,2-双(三甲基硅基)苯,这些是各种化学应用的关键起始材料。
- 研究结果:从1-溴-4-(2-溴乙基)苯及相关材料出发,开发了高效、高产率的合成路线,为苯亚炔前体和Lewis酸催化剂的制备展示了它们的实用性(Reus et al., 2012)。
石墨烯纳米带合成
- 研究背景:合成和表征1-溴-4-(2-溴乙基)苯衍生物,用于自下而上合成石墨烯纳米带。
- 研究结果:这项研究提出了一种方法,用于创建石墨烯纳米带的前体,这对纳米技术和材料科学至关重要(Patil et al., 2012)。
树枝状碳硅烷的模块化构建
- 研究背景:研究了1-溴-4-(2-溴乙基)苯在树枝状碳硅烷的模块化构建中的应用。
- 研究结果:该化合物在合成改性碳硅烷树枝状聚合物的组装和连接组织中被有效地使用,展示了它在树枝状聚合物化学中的多功能性(Casado & Stobart, 2000)。
作用机制
Target of Action
1-Bromo-4-(2-bromoethyl)benzene, also known as 4-Bromophenethyl bromide , is a chemical compound that is used in various chemical reactionsIt is known to participate in reactions involving nucleophilic substitution and free radical bromination .
Mode of Action
The mode of action of 1-Bromo-4-(2-bromoethyl)benzene involves its interaction with other reactants in a chemical reaction. It can act as an electrophile, reacting with nucleophiles in nucleophilic substitution reactions . In free radical bromination, it can lose a bromine atom, forming a radical that can participate in further reactions .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds , which suggests that it may influence a variety of biochemical pathways depending on the context of its use.
Result of Action
The result of the action of 1-Bromo-4-(2-bromoethyl)benzene is the formation of new organic compounds. For instance, it can be used in the synthesis of lactone derivatives and α-iminocarboxamides . The exact molecular and cellular effects would depend on the specific compounds synthesized and their subsequent interactions within a biological system.
生化分析
Biochemical Properties
1-Bromo-4-(2-bromoethyl)benzene plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes and proteins through nucleophilic substitution reactions, where the bromine atoms can be replaced by nucleophiles such as thiols, amines, and hydroxyl groups. This interaction can lead to the formation of covalent bonds between the compound and biomolecules, altering their structure and function. For example, it can modify cysteine residues in proteins, affecting their activity and stability .
Cellular Effects
The effects of 1-Bromo-4-(2-bromoethyl)benzene on various cell types and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. The compound has been shown to induce oxidative stress in cells, resulting in the activation of stress response pathways and alterations in cellular homeostasis. Additionally, it can affect cell proliferation and apoptosis by interacting with proteins involved in these processes .
Molecular Mechanism
At the molecular level, 1-Bromo-4-(2-bromoethyl)benzene exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis. It can also activate certain signaling pathways by modifying regulatory proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-(2-bromoethyl)benzene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression. These temporal effects are important to consider in experimental designs and data interpretation .
Dosage Effects in Animal Models
The effects of 1-Bromo-4-(2-bromoethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactivity and potential to form harmful metabolites. Threshold effects are observed, where a certain dosage level leads to significant changes in physiological and biochemical parameters .
Metabolic Pathways
1-Bromo-4-(2-bromoethyl)benzene is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for detoxification and metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, 1-Bromo-4-(2-bromoethyl)benzene is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions of cells due to its hydrophobic nature, affecting its localization and activity. Transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 1-Bromo-4-(2-bromoethyl)benzene is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its effects on protein function and cellular metabolism. Post-translational modifications and targeting signals may direct the compound to these organelles, affecting its activity and function .
属性
IUPAC Name |
1-bromo-4-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDRDYSJZQPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451829 | |
| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1746-28-7 | |
| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

